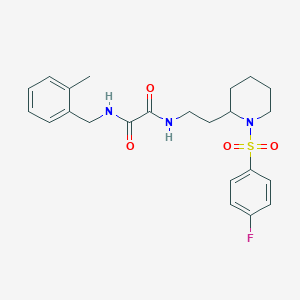

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

Description

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide (CAS 898445-31-3) is an oxalamide derivative with the molecular formula C23H28FN3O4S and a molecular weight of 461.6 g/mol . Its structure features:

- A piperidin-2-yl ring modified by a 4-fluorophenylsulfonyl group.

- An ethyl linker connecting the piperidine moiety to the oxalamide backbone.

- A 2-methylbenzyl substituent on the second nitrogen of the oxalamide group.

The 4-fluorophenylsulfonyl group is commonly associated with enhanced metabolic stability and target binding in medicinal chemistry, while the oxalamide core is prevalent in flavoring agents and enzyme inhibitors .

Properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-17-6-2-3-7-18(17)16-26-23(29)22(28)25-14-13-20-8-4-5-15-27(20)32(30,31)21-11-9-19(24)10-12-21/h2-3,6-7,9-12,20H,4-5,8,13-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQPBFMIAONFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a synthetic compound with a complex structure that suggests potential biological activity. This compound is characterized by the presence of a piperidine moiety, a sulfonyl group, and an oxalamide functional group, which may contribute to its pharmacological properties. The molecular formula for this compound is C23H27F2N3O4S, with a molecular weight of 479.54 g/mol.

Structural Features

The compound's structure can be broken down into several key components:

- Piperidine Ring : Known for its role in various pharmacological activities, including anesthetic effects and interactions with neurotransmitter receptors.

- Fluorophenyl Group : This group may enhance lipophilicity and binding affinity to biological targets.

- Oxalamide Linkage : This functional group can stabilize interactions with enzymes or receptors.

Biological Activity

The biological activity of this compound is still under investigation, but there are indications of its potential in various therapeutic areas.

The exact mechanism of action remains largely unexplored; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group may enhance binding affinity, while the piperidine ring could facilitate membrane penetration. The oxalamide moiety might stabilize these interactions, enhancing the compound's efficacy in biological systems.

Comparative Analysis

To provide context on the biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |

| N'-(4-methylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group affecting biological profile |

| N1-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Features a methoxy substitution |

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related piperidine derivatives provides insight into its potential applications:

- Antihypertensive Effects : A study demonstrated that certain piperidine derivatives lowered blood pressure in hypertensive models without causing reflex tachycardia, suggesting possible therapeutic benefits for cardiovascular conditions .

- Enzyme Inhibition : Compounds bearing similar structural motifs have shown strong inhibitory activity against enzymes like acetylcholinesterase and urease, indicating potential in treating neurodegenerative diseases and gastrointestinal disorders .

Comparison with Similar Compounds

Flavoring Agents: S336 and Related Oxalamides

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, CAS 745047-53-4) is a flavor-enhancing oxalamide approved for global use in food products. Key comparisons:

Structural Insights :

- The 2-methylbenzyl group in the target compound may increase lipophilicity compared to S336’s polar dimethoxybenzyl and pyridinylethyl groups.

- S336’s regulatory approval highlights the importance of substituent choice in minimizing toxicity, as its methoxy and pyridine groups are metabolized via safe pathways .

Antiviral Oxalamides

Compound 25 (N1-(4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl) is an HIV entry inhibitor with a piperidin-2-yl group and thiazole moiety :

| Feature | Target Compound | Compound 25 |

|---|---|---|

| Core Structure | Oxalamide | Oxalamide |

| Key Substituents | 4-Fluorophenylsulfonyl-piperidine | Piperidin-2-ylmethyl-thiazole |

| Activity | Undocumented | HIV entry inhibition (50% yield synthesis) |

Structural Insights :

- Both compounds incorporate a piperidine ring, but the target’s sulfonyl group may enhance solubility or binding compared to Compound 25’s thiazole-hydroxymethyl group.

Antimicrobial Oxalamides (GMC Series)

The GMC series (e.g., GMC-4: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) features isoindoline-1,3-dione substituents and antimicrobial activity :

| Feature | Target Compound | GMC-4 |

|---|---|---|

| Substituents | 2-Methylbenzyl, sulfonyl-piperidine | 4-Fluorophenyl, isoindolin-2-yl |

| Molecular Weight | 461.6 g/mol | 329.3 g/mol |

| Activity | Undocumented | In vitro antimicrobial |

Structural Insights :

Sulfonamide Analogs: W-18 and W-15

W-18 and W-15 are sulfonamide-piperidine derivatives structurally distinct from oxalamides but sharing the 4-chlorophenylsulfonyl-piperidine motif :

| Feature | Target Compound | W-18 |

|---|---|---|

| Core Structure | Oxalamide | Sulfonamide |

| Key Substituents | 4-Fluorophenylsulfonyl-piperidine | 4-Nitrophenylethyl-piperidylidene |

| Activity | Undocumented | Opioid receptor modulation (hypothesized) |

Structural Insights :

- The oxalamide linker in the target compound may reduce off-target interactions compared to sulfonamides like W-18, which exhibit unintended pharmacological effects.

Stearoyl-CoA Desaturase Inhibitors (Compounds 19–23)

A series of oxalamides (e.g., Compound 23 : N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) were synthesized as stearoyl-CoA desaturase inhibitors with varying aryl substituents :

| Feature | Target Compound | Compound 23 |

|---|---|---|

| Substituents | 2-Methylbenzyl, 4-fluorophenylsulfonyl-piperidine | 3-Chloro-5-fluorophenyl, 4-methoxyphenethyl |

| Synthesis Yield | Undocumented | 33% |

| Activity | Undocumented | Moderate enzyme inhibition |

Structural Insights :

- Electron-withdrawing groups (e.g., chloro , fluoro ) in Compound 23 enhance enzyme binding, suggesting the target’s 4-fluorophenylsulfonyl group could similarly improve target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.